N,3,5-trimethylquinoxalin-6-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N,3,5-trimethylquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-6-13-10-5-4-9(12-3)8(2)11(10)14-7/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGRIHSRGTYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC(=C(C2=N1)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935415 | |
| Record name | N,3,5-Trimethylquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156243-44-6 | |
| Record name | 6-Quinoxalinamine, N,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156243446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,3,5-Trimethylquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodological Innovations for N,3,5 Trimethylquinoxalin 6 Amine
Synthetic Routes to Quinoxaline-6-amine Scaffolds
The construction of the quinoxaline-6-amine framework is a critical undertaking, for which numerous synthetic methodologies have been developed, ranging from classical condensation reactions to modern catalytic systems.
Conventional and Contemporary Methodologies for Quinoxaline (B1680401) Synthesis
The traditional and most fundamental method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This method, while effective, often requires harsh conditions such as high temperatures and strong acid catalysts. nih.gov
In recent decades, significant efforts have been made to develop more efficient and environmentally benign synthetic routes. These contemporary methodologies focus on green chemistry principles, employing milder conditions and novel catalytic systems. mdpi.com Microwave-assisted synthesis has emerged as a powerful technique, often leading to reduced reaction times and improved yields compared to conventional heating. mdpi.comnih.gov
Modern approaches also include a variety of catalytic systems to facilitate the synthesis. These include:
Metal Catalysts: Fe-catalyzed synthesis of pyrrolo[1,2-α]quinoxalines and copper-catalyzed cycloamination reactions have been reported as effective methods. mdpi.comorganic-chemistry.org
Acid Catalysts: Bentonite Clay K-10, a solid acid catalyst, and cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in water offer green and efficient alternatives. encyclopedia.pubmdpi.com
One-Pot Syntheses: Multi-component reactions that allow the formation of complex quinoxaline derivatives in a single step are increasingly favored for their efficiency and atom economy. organic-chemistry.org
Table 1: Comparison of Conventional and Contemporary Quinoxaline Synthesis Methods
| Method | Typical Conditions | Advantages | Disadvantages | Citations |
| Conventional Condensation | High temperature, strong acid catalyst, long reaction times | Well-established, versatile | Harsh conditions, potential for side products, low yields | nih.govencyclopedia.pub |
| Microwave-Assisted Synthesis | Microwave irradiation, often with a catalyst | Rapid heating, shorter reaction times, improved yields | Requires specialized equipment | mdpi.comnih.gov |
| Green Catalysis (e.g., Clay, CAN) | Room temperature or mild heating, often in aqueous media | Environmentally friendly, cost-effective, recyclable catalysts | Catalyst may not be suitable for all substrates | encyclopedia.pubmdpi.com |
| Metal-Catalyzed Reactions (e.g., Cu, Fe) | Varies by metal and reaction type | High efficiency, good functional group tolerance | Catalyst cost and toxicity can be a concern | mdpi.comorganic-chemistry.org |
| One-Pot/Multi-Component Reactions | Combines multiple steps without isolating intermediates | High efficiency, reduced waste, step economy | Optimization can be complex | organic-chemistry.org |
Specific Reaction Pathways for the Introduction and Functionalization of the 6-Amino Group
The introduction of an amino group at the 6-position of the quinoxaline scaffold can be achieved through several strategic pathways. A primary method involves the cyclization of a suitably substituted diamine precursor where the amino functionality is already in place. For instance, 6-aminoquinoxaline (B194958) can be synthesized directly by reacting 1,2,4-triaminobenzene dihydrochloride (B599025) with a glyoxal (B1671930) derivative. chemicalbook.com
Another common strategy is the reduction of a 6-nitroquinoxaline (B1294896) intermediate. This approach typically involves two key steps:
Nitration: Introduction of a nitro group onto the benzene (B151609) ring of a quinoxaline precursor.
Reduction: The nitro group is then reduced to an amine, commonly using reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂). nih.gov
Once the 6-amino group is installed, it serves as a versatile handle for further functionalization. The primary amine can readily react with a variety of electrophiles to generate a library of derivatives. nih.gov Common transformations include:
Acylation: Reaction with acid chlorides (RCOCl) to form amides.
Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl) to produce sulfonamides.
Urea (B33335) Formation: Reaction with isocyanates (RNCO) to yield ureas.
Thiourea (B124793) Formation: Reaction with isothiocyanates (RNCS) to give thioureas. nih.gov
Solid-phase synthesis has also been employed, using 6-amino-2,3-dichloroquinoxaline loaded onto a resin, allowing for the sequential introduction of various building blocks. researchgate.net
Synthetic Approaches to Methylated Quinoxaline Derivatives
The synthesis of N,3,5-trimethylquinoxalin-6-amine requires precise control over the placement of three methyl groups on the quinoxaline core and one on the exocyclic amino group.
Regioselective Methylation Strategies on the Quinoxaline Nucleus
Achieving regioselective methylation on a pre-formed quinoxaline ring can be challenging. The most common and predictable strategy is to construct the quinoxaline ring from precursors that already contain the methyl groups in the desired positions. This involves the use of a methylated o-phenylenediamine derivative. For example, to place methyl groups at the C5 and C7 positions (or in this case, the analogous C5 position), one would start with a dimethyl-substituted o-phenylenediamine.
The methyl group at the C3 position is typically introduced via the 1,2-dicarbonyl component used in the condensation reaction. For instance, using methylglyoxal (B44143) (pyruvaldehyde) instead of glyoxal would introduce a methyl group at one of the pyrazine (B50134) ring carbons.
Precursor Design and Convergent/Divergent Synthesis of this compound
A plausible and efficient synthesis of this compound would likely follow a convergent approach, where key methylated fragments are prepared separately and then combined.
Proposed Synthetic Pathway (Convergent):
Precursor 1 (Diamine Synthesis): The synthesis would begin with a suitably substituted aniline, for example, 3,5-dimethylaniline. A plausible route would involve protection of the amino group, followed by nitration at the 4-position, and subsequent N-methylation. Reduction of the nitro group would then yield the key intermediate: 4,6-dimethyl-N¹-methylbenzene-1,2-diamine .
Precursor 2 (Dicarbonyl): The required dicarbonyl component is methylglyoxal (CH₃COCHO), which will provide the C2 and the C3-methyl group of the quinoxaline ring.
Final Condensation: The condensation of 4,6-dimethyl-N¹-methylbenzene-1,2-diamine with methylglyoxal under mild acidic or catalytic conditions would yield the target compound, This compound .
This precursor-based strategy ensures complete control over the regiochemistry of the methyl substituents, which is a significant advantage over attempting to perform selective methylation on the final quinoxaline heterocycle.
Chemical Transformations and Derivatization of this compound
While specific reactivity studies on this compound are not widely published, its chemical behavior can be extrapolated from the known reactivity of related quinoxalin-6-amines and N-alkylanilines. The molecule offers several sites for further chemical transformation.
N-Methylamino Group: The secondary amine at the 6-position is a key site for derivatization. It can undergo acylation with acid chlorides or anhydrides to form amides, and react with sulfonyl chlorides to form sulfonamides. The nitrogen lone pair also imparts nucleophilic character, allowing for potential further alkylation.
Pyrazine Nitrogens: The nitrogen atoms within the pyrazine ring are basic and can be protonated to form salts or alkylated to form quaternary quinoxalinium salts. This can alter the electronic properties and solubility of the molecule.
Aromatic Ring System: The benzene portion of the quinoxaline ring is activated by the powerful electron-donating N-methylamino group. It would be susceptible to electrophilic aromatic substitution reactions, such as halogenation or nitration. The directing effects of the existing methyl and amino groups would guide the position of new substituents.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Site | Reagent/Condition | Potential Product | Purpose of Derivatization |
| 6-N-Methylamino Group | Acetyl Chloride (CH₃COCl) | N-acetyl-N,3,5-trimethylquinoxalin-6-amine | Introduce amide functionality, modulate biological activity |
| 6-N-Methylamino Group | Tosyl Chloride (TsCl) | N-tosyl-N,3,5-trimethylquinoxalin-6-amine | Introduce sulfonamide group, probe structure-activity relationships |
| Pyrazine Nitrogen | Methyl Iodide (CH₃I) | Quinoxalinium Iodide Salt | Increase solubility, modify electronic properties |
| Benzene Ring (C7 or C8) | N-Bromosuccinimide (NBS) | Bromo-N,3,5-trimethylquinoxalin-6-amine | Introduce a halogen for further cross-coupling reactions |
Elaboration of the Amine Functionality at Position 6
The amine group at the C-6 position of the quinoxaline ring is a versatile handle for introducing a wide array of chemical functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of derivatives with modified physicochemical properties.
Research has demonstrated the conversion of the 6-amino group into various other functional moieties, such as amides, ureas, thioureas, and sulfonamides. nih.gov These transformations are typically achieved through standard coupling reactions. For instance, the synthesis of amide derivatives involves reacting the 6-aminoquinoxaline with activated carboxylic acids or acid chlorides. nih.gov Similarly, urea and thiourea derivatives can be prepared by treating the amine with appropriate isocyanates or isothiocyanates. nih.gov
A significant methodological innovation in this area is the application of solid-phase synthesis. researchgate.net This technique allows for the efficient, sequential introduction of different chemical building blocks onto a resin-bound 6-aminoquinoxaline precursor. For example, 6-amino-2,3-dichloroquinoxaline can be loaded onto a resin and subsequently reacted with various electrophiles like acid chlorides and isocyanates to build a diverse library of compounds with high purity. researchgate.net
Table 1: Examples of Reagents for Elaboration of the 6-Amine Functionality
| Starting Moiety | Reagent Class | Resulting Functionality | Reference |
| 6-Aminoquinoxaline | Acid Chlorides / Thionyl Chloride | Amide | nih.gov |
| 6-Aminoquinoxaline | Isocyanates | Urea | nih.gov |
| 6-Aminoquinoxaline | Isothiocyanates | Thiourea | nih.gov |
| 6-Aminoquinoxaline | Sulfonyl Chlorides | Sulfonamide | nih.gov |
Modifications and Substitutions on the Quinoxaline Ring System
Beyond modifying the amine group, significant efforts have been directed toward the functionalization of the quinoxaline ring itself. These modifications can be introduced either during the initial ring synthesis or by post-synthesis functionalization of the heterocyclic core.
The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. mtieat.org By using a substituted o-phenylenediamine, such as 4-methyl-1,2-phenylenediamine, substituents can be incorporated onto the benzene portion of the quinoxaline system from the outset. The electronic nature of these substituents can influence the reaction; electron-donating groups (EDGs) on the diamine generally improve reaction rates and yields, while electron-withdrawing groups (EWGs) can have the opposite effect. nih.gov
For post-synthesis modification, directed metallation has emerged as a powerful strategy. The use of strong, sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (TMPLi) allows for regioselective deprotonation (lithiation) of the quinoxaline ring at specific positions, which can then be quenched with various electrophiles. researchgate.net This method has been successfully used to introduce functional groups at positions 5, 6, and 8 of the 2,3-dichloroquinoxaline (B139996) core. researchgate.net
Furthermore, the pyrazine part of the quinoxaline ring can also be modified. Starting materials such as 2,3-dichloroquinoxaline are valuable intermediates, as the chlorine atoms can be readily displaced by various nucleophiles. researchgate.netresearchgate.net This allows for the introduction of alkoxy, amino, or other groups through nucleophilic aromatic substitution reactions. researchgate.net For example, successive reactions with amines and methoxide (B1231860) have been used to create 2,3-disubstituted 6-aminoquinoxaline derivatives. researchgate.net
Table 2: Methodologies for Quinoxaline Ring Substitution
| Method | Position(s) Affected | Reagents/Conditions | Purpose | Reference |
| Condensation | Benzene Ring (e.g., 5, 6, 7, 8) | Substituted o-phenylenediamine + 1,2-dicarbonyl | Introduce substituents during core synthesis | mtieat.orgnih.gov |
| Directed Metallation | 5, 6, 8 | TMPLi or TMPMgCl·LiCl followed by electrophile quench | Regioselective C-H functionalization | researchgate.net |
| Nucleophilic Aromatic Substitution | 2, 3 | Amines, Alkoxides, Thiophenols on a 2,3-dichloroquinoxaline precursor | Introduce diverse functional groups on the pyrazine ring | researchgate.netresearchgate.net |
Comprehensive Spectroscopic and Structural Elucidation of N,3,5 Trimethylquinoxalin 6 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the precise determination of molecular structure in solution. For N,3,5-trimethylquinoxalin-6-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The proton on the pyrazine (B50134) ring (H-2) is expected to appear as a singlet in the downfield region, likely around δ 8.5-8.8 ppm, based on data for similar quinoxaline (B1680401) systems. chemicalbook.com The remaining aromatic proton (H-8) would also be a singlet, expected in the range of δ 7.0-7.5 ppm. The three methyl groups will each produce a singlet. The C-3 methyl protons are anticipated around δ 2.7-2.8 ppm, similar to 2-methylquinoxaline (B147225). chemicalbook.com The C-5 methyl protons, being on the benzene (B151609) ring, would likely resonate around δ 2.4-2.5 ppm. researchgate.net The N-methyl protons are predicted to appear as a singlet in the range of δ 2.8-3.1 ppm, influenced by the nitrogen atom's electron-withdrawing nature. openstax.org The NH proton signal is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent, likely in the range of δ 4.0-5.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon environment. The quaternary carbons of the quinoxaline ring (C-4a, C-8a, C-6, C-7, C-5, and C-3) would be identified by their characteristic chemical shifts. Aromatic and heteroaromatic carbons typically resonate between δ 110-160 ppm. libretexts.orgoregonstate.edu The carbon attached to the amino group (C-6) would be significantly influenced by the nitrogen atom. The methyl carbons will appear in the upfield region (δ 10-30 ppm). libretexts.org
2D NMR Spectroscopy: To confirm these assignments, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of coupling between the singlet protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups and the aromatic CH to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary carbons. Correlations would be expected between the methyl protons and adjacent carbons. For instance, the C-3 methyl protons should show correlations to C-2 and C-3 of the quinoxaline ring. The N-methyl protons would show a correlation to C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be valuable in confirming the spatial relationship between the N-methyl group and the aromatic proton at C-7 (if present in related isomers) or the methyl group at C-5.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Proton | Chemical Shift (δ, ppm) |
| H-2 | 8.5 - 8.8 (s, 1H) |
| H-8 | 7.0 - 7.5 (s, 1H) |
| NH | 4.0 - 5.0 (br s, 1H) |
| N-CH₃ | 2.8 - 3.1 (s, 3H) |
| 5-CH₃ | 2.4 - 2.5 (s, 3H) |
| 3-CH₃ | 2.7 - 2.8 (s, 3H) |
Tautomerism is a potential phenomenon in this compound, specifically amine-imine tautomerism. The amine form is generally expected to be the major tautomer in solution. mdpi.com However, the presence of the imine tautomer could be investigated by variable temperature NMR studies. If an equilibrium exists, changes in temperature would shift the equilibrium, leading to changes in the relative intensities of the tautomeric signals. The presence of a broad NH proton signal that exchanges with D₂O would be indicative of the amine tautomer. libretexts.org The potential for restricted rotation around the C6-N bond due to the steric bulk of the adjacent methyl group at C5 could also be studied using variable temperature NMR, which might show broadening and eventual splitting of the N-methyl signal at low temperatures.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₁₂H₁₃N₃). This would allow for the unambiguous determination of its elemental formula. The presence of an odd number of nitrogen atoms (three in this case) dictates that the nominal molecular weight will be an odd number, a principle known as the nitrogen rule. libretexts.org
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation of quinoxaline derivatives often involves the loss of small neutral molecules like HCN. nih.gov For this compound, characteristic fragmentation would be expected to arise from the substituents. A primary fragmentation pathway for N-alkylanilines is the α-cleavage, which in this case would involve the loss of a methyl radical (•CH₃) from the N-methylamino group to form a stable iminium cation. libretexts.orglibretexts.org Another likely fragmentation would be the loss of a methyl radical from the quinoxaline ring.
Predicted Fragmentation Pathways:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| [M+H]⁺ | M - 14 | •CH₃ | Loss of a methyl radical from the N-methyl group. |
| [M+H]⁺ | M - 14 | •CH₃ | Loss of a methyl radical from the quinoxaline ring. |
| [M+H]⁺ | M - 27 | HCN | Loss of hydrogen cyanide from the pyrazine ring. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations
The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the secondary amine group in the region of 3350-3310 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. scialert.net The C=N stretching vibrations of the quinoxaline ring system are expected in the 1620-1500 cm⁻¹ region. mdpi.com The C-N stretching of the aromatic amine will likely be observed as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com
Raman spectroscopy would be complementary to IR spectroscopy. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The symmetric breathing vibration of the quinoxaline ring would also be a characteristic and potentially strong band.
| Predicted Vibrational Frequencies |
| Vibrational Mode |
| N-H Stretch |
| Aromatic C-H Stretch |
| Aliphatic C-H Stretch |
| C=N Stretch (quinoxaline) |
| Aromatic C=C Stretch |
| CH₃ Bending |
| C-N Stretch (aromatic amine) |
X-ray Crystallography for Solid-State Structural Determination of Related Analogs
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing definitive proof of a molecule's solid-state structure. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar quinoxaline derivatives provides significant insights into the expected molecular geometry and intermolecular interactions.
Studies on various quinoxaline analogs reveal common structural motifs and the influence of substituents on the crystal packing. For instance, the investigation of 4-aminoquinaldine, a compound featuring an amino group attached to a nitrogen-containing heterocyclic ring system, has identified multiple polymorphic forms. nih.gov These polymorphs exhibit different packing efficiencies and hydrogen bonding networks, highlighting the subtle balance of forces that govern the solid-state assembly of such molecules. nih.gov
In the case of more complex quinoxaline derivatives, such as ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate and 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, single-crystal X-ray analysis has confirmed their molecular structures. tandfonline.com These studies, complemented by Hirshfeld surface analysis, have provided a deep understanding of the intermolecular interactions, including hydrogen bonds and other close contacts, that dictate the crystal packing. tandfonline.com
Furthermore, the coordination of quinoxaline ligands to metal centers, as seen in Ir(III) complexes of 2-(thienyl)quinoxaline species, has been structurally characterized by single-crystal X-ray diffraction. rsc.org These structures confirm the coordination mode of the quinoxaline moiety and provide data on bond lengths and angles within the coordinated ligand. rsc.org High-pressure X-ray diffraction studies on copper(I) halide-quinoxaline coordination polymers have also been conducted, revealing pressure-induced phase transitions and changes in intermolecular distances. mdpi.com
Table 1: Crystallographic Data for Selected Quinoxaline Analogs
| Compound/Analog | Space Group | Key Structural Features | Reference |
| 4-Amino-quinaldine Anhydrate II | R-3 | Trigonal space group with CCl4 solvent molecules in cavities. Molecules are essentially planar. | nih.gov |
| Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydro-quinoxaline-2-carboxylate | - | Structure confirmed by single-crystal X-ray analysis. | tandfonline.com |
| 3-Oxo-3,4-dihydro-quinoxaline-2-carbohydrazide | - | Structure confirmed by single-crystal X-ray analysis. | tandfonline.com |
| Ir(III) Complex of 2-(thienyl)quinoxaline | - | Confirmed coordination via a thiophene (B33073) Ir-C bond. | rsc.org |
| [(CuBr)2(Quin)] | P21/n | Undergoes a second-order phase transition to P-1 at ~3.3 GPa. | mdpi.com |
| [(CuI)2(Quin)] | P21/n | Undergoes a second-order phase transition to P-1 at ~3.3 GPa. | mdpi.com |
Note: Specific lattice parameters are not included as the focus is on the general structural features of analogs.
Advanced Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species. For quinoxaline derivatives, CV provides valuable information on their electron-accepting and donating abilities, which can be correlated with their electronic structure and potential applications in areas like organic electronics and redox flow batteries. nsf.govabechem.com
The electrochemical behavior of quinoxaline derivatives is largely dictated by the nature and position of substituents on the quinoxaline core. Generally, the quinoxaline moiety itself is the primary electroactive center for reduction, undergoing a reversible or quasi-reversible process corresponding to the formation of a radical anion. abechem.com The reduction potential is sensitive to the electronic effects of the substituents; electron-withdrawing groups tend to make the reduction easier (less negative potential), while electron-donating groups make it more difficult. abechem.com
Studies on various substituted quinoxalines have shown that the reduction process can be a single-electron transfer. abechem.com For instance, the electrochemical reduction of a series of 2-substituted quinoxaline derivatives in an aprotic medium was found to proceed via the formation of a radical anion, as confirmed by EPR spectroscopy. abechem.com
The oxidation behavior, on the other hand, is more dependent on the nature of the substituents. For quinoxalines bearing electron-donating groups, such as amino or methoxy (B1213986) groups, the oxidation process is often associated with these substituents. The reversibility of the oxidation wave can be influenced by the stability of the resulting radical cation. nsf.gov
In the context of redox flow batteries, the electrochemical properties of quinoxaline derivatives are of significant interest. The redox potentials and the stability of the charged species are critical parameters for battery performance. For example, quinoxaline-2-carboxylic acid has been identified as a promising candidate due to its enhanced stability against tautomerization compared to other derivatives. nsf.gov
Table 2: Cyclic Voltammetry Data for Selected Quinoxaline Derivatives
| Compound/Derivative | Solvent/Electrolyte | Redox Process | Peak Potential (Epc/Epa) vs. Ref. | Key Findings | Reference |
| Quinoxaline-2-carboxylic acid (2QUIC) | 3 M NaOH | Reduction/Oxidation | - | Showed increased stability and no capacity fade in mixed symmetric cell cycling. | nsf.gov |
| Quinoxaline-2,3-diamine (QUI2C3A) | 3 M NaOH | Reduction/Oxidation | 1.1 V separation between cathodic and anodic peaks | Large peak separation makes it impractical for flow battery cycling. | nsf.gov |
| Various 2-substituted quinoxalines | DMSO / 0.1 M Bu4NClO4 | Reduction | - | Reduction occurs via a single-electron transfer to form a radical anion. | abechem.com |
| Methylated and carboxylated pyrazines and quinoxalines | 0.1 M KOH/0.9 M KCl | Reduction/Oxidation | - | Investigated the influence of substituents on the voltammogram in alkaline conditions. | researchgate.net |
Note: Specific peak potentials are highly dependent on experimental conditions (reference electrode, scan rate, etc.) and are therefore presented qualitatively where specific values are not broadly applicable.
Structure Activity Relationship Sar and Structural Biology of N,3,5 Trimethylquinoxalin 6 Amine Derivatives
Rational Design Principles for Quinoxaline-6-amine Analogs with Targeted Biological Activities
The rational design of quinoxaline-6-amine analogs is a key strategy for developing compounds with specific biological targets. This approach often involves leveraging the known pharmacophoric features of the quinoxaline (B1680401) nucleus and introducing modifications to enhance potency, selectivity, and pharmacokinetic properties.
One common strategy is the hybridization of the quinoxaline core with other biologically active moieties. For instance, the incorporation of urea (B33335), thiourea (B124793), amide, and sulfonamide groups has been explored to generate novel quinoxaline derivatives with anticancer properties. mdpi.com These functional groups can form crucial hydrogen bonds and other interactions with biological targets.
Another design principle involves the isosteric replacement of certain groups to improve metabolic stability and oral bioavailability. A notable example is the replacement of metabolically labile furan (B31954) groups with N-methylpyrazole in a quinoxaline analog, which led to a significant increase in oral bioavailability. nih.gov
Furthermore, computational methods such as molecular docking are instrumental in the rational design process. These techniques allow for the prediction of binding modes and affinities of designed compounds with their target receptors, guiding the synthesis of the most promising candidates. nih.gov For example, docking studies have been used to identify the proposed binding modes of quinoxaline derivatives within the active site of histone deacetylase (HDAC) enzymes. nih.gov
The structural optimization of quinoxaline derivatives often follows a systematic approach. This can involve:
Modification of the core scaffold: Introducing different nitrogen heteroaromatic or benzene (B151609) rings. nih.gov
Substitution at various positions: Introducing electron-donating or electron-withdrawing groups at different positions of the quinoxaline ring to modulate the electronic properties of the molecule. nih.gov
Alteration of linking groups: Modifying the linker between the quinoxaline core and other pharmacophoric elements. mdpi.com
These design principles underscore the importance of a multi-faceted approach that combines chemical synthesis, biological evaluation, and computational modeling to create quinoxaline-6-amine analogs with desired therapeutic profiles.
Impact of Methyl Substitutions (N, 3, 5 positions) on the Biological Activity Profile of Quinoxaline-6-amines
While specific studies focusing solely on the N,3,5-trimethylquinoxalin-6-amine are limited in the public domain, the impact of methyl substitutions on the broader class of quinoxaline derivatives provides valuable insights. Methyl groups, though seemingly simple, can significantly influence a molecule's biological activity through steric and electronic effects.
Generally, the introduction of a methyl group can:
Enhance Lipophilicity: Increased lipophilicity can improve a compound's ability to cross cell membranes, potentially leading to better bioavailability and cellular uptake. nih.gov
Introduce Steric Hindrance: A methyl group can influence the conformation of the molecule and its ability to bind to a target protein. This can either be beneficial, by locking the molecule in an active conformation, or detrimental, by preventing optimal binding.
Modulate Electronic Properties: As an electron-donating group, a methyl substituent can alter the electron density of the quinoxaline ring system, which can affect its interaction with biological targets.
In the context of quinoxaline-6-amines, a methyl group at the 3-position has been shown to be a feature in some biologically active compounds. For example, a series of 3-methylquinoxalin-2-ylamino derivatives were synthesized and evaluated for their anticancer activity. mdpi.com The presence of the methyl group was a constant feature in the active compounds of this series.
The position of the methyl group is crucial. For instance, in a study of quinolin-6-amines, the position of substituents was found to be critical for their biological activity. researchgate.netresearchgate.net While not a direct comparison, this highlights the general principle that the substitution pattern on a heterocyclic ring system dictates its biological effects.
Systematic Exploration of Substituent Effects on the Quinoxaline-6-amine Scaffold
The systematic exploration of substituent effects on the quinoxaline-6-amine scaffold is a cornerstone of SAR studies, aiming to identify key structural features that govern biological activity. This involves synthesizing a library of analogs with diverse substituents at various positions of the quinoxaline ring and evaluating their biological effects.
Substitutions at the 2 and 3-positions: Research has shown that substitutions at the 2 and 3-positions of the quinoxaline core are critical for antiproliferative activity. nih.gov A library of 2,3-substituted quinoxalin-6-amine analogs was synthesized to probe the scaffold for biological activity. nih.gov Variations at the R1 position included methyl, furan, thiophene (B33073), and phenyl groups. nih.gov
Substitutions at the 6-position: The 6-amino group of the quinoxaline scaffold serves as a versatile handle for introducing a variety of substituents. Functionalization of the amino group with acetyl, phenylurea, and tolylsulfonamide groups has been explored. nih.gov The nature of the substituent at this position can significantly impact the biological activity. For example, a bisfuranylquinoxalineurea analog was identified as having low micromolar potency against a panel of cancer cell lines. nih.gov
Influence of Electron-Withdrawing and Electron-Donating Groups: The electronic nature of the substituents plays a crucial role. Studies on other quinoxaline derivatives have shown that the presence of an electron-withdrawing substituent like a halogen atom at the C6 or C7 position can enhance antimycobacterial activity. nih.gov Conversely, replacing an electron-releasing group like methoxy (B1213986) with an electron-withdrawing group such as chlorine can decrease activity in some series of anticancer quinoxalines. mdpi.com
Table of Selected Quinoxaline-6-amine Analogs and their Biological Activities
| Compound | Substituent at C2/C3 | Substituent at C6-amine | Biological Activity | Reference |
| Analog 1 | 2,3-dimethyl | Acetyl | Antiproliferative | nih.gov |
| Analog 2 | 2,3-diphenyl | Phenylurea | Antiproliferative | nih.gov |
| Analog 3 | 2,3-di(furan-2-yl) | Phenylurea | Potent antiproliferative | nih.gov |
| Analog 4 | 2,3-di(thiophen-2-yl) | Tolylsulfonamide | Antiproliferative | nih.gov |
This systematic approach allows for the development of a comprehensive SAR, providing a roadmap for the design of more potent and selective quinoxaline-6-amine-based therapeutic agents.
Molecular Determinants of Biological Activity: Insights from SAR Studies of Quinoxaline-6-amines
SAR studies of quinoxaline-6-amines and related derivatives have provided valuable insights into the molecular determinants of their biological activity. These studies highlight the importance of specific structural features and physicochemical properties for target interaction and pharmacological effect.
Key Molecular Determinants:
The Quinoxaline Core: The quinoxaline ring system itself is a key pharmacophore, providing a rigid scaffold for the optimal orientation of substituents. Its aromatic nature allows for π-π stacking interactions with biological targets. nih.gov
Substituents at C2 and C3: The nature of the substituents at these positions significantly influences activity. Aromatic and heteroaromatic groups, such as furan and thiophene, have been shown to be beneficial for antiproliferative activity. nih.gov
The 6-Amino Group and its Derivatives: The 6-amino group is a critical interaction point. Its derivatization into ureas, amides, or sulfonamides can introduce hydrogen bond donors and acceptors that are essential for target binding. The urea moiety, in particular, has been identified as a key feature in potent inhibitors of various kinases. nih.gov
Insights from Specific Studies:
A study on quinoxaline urea analogs identified a compound that modulates IKKβ phosphorylation. The SAR study led to a novel analog with improved potency and oral bioavailability for pancreatic cancer therapy. nih.gov
Research on quinoxaline derivatives as ASK1 inhibitors revealed that dibromo substitution on the quinoxaline ring resulted in a potent inhibitor. nih.gov
In the context of antitubercular agents, the presence of an electron-withdrawing substituent at position C6 or C7 and a CF3 group at C3 of the quinoxaline moiety enhances activity. nih.gov
These findings collectively demonstrate that the biological activity of quinoxaline-6-amines is a result of a complex interplay of steric, electronic, and hydrophobic factors. A thorough understanding of these molecular determinants is essential for the rational design of new and effective therapeutic agents based on the quinoxaline-6-amine scaffold.
Computational and Theoretical Studies of N,3,5 Trimethylquinoxalin 6 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are at the forefront of modern chemical research, offering a microscopic view of molecular properties. For N,3,5-trimethylquinoxalin-6-amine, these calculations can elucidate its fundamental electronic characteristics and predict its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating the molecule's total energy.
| Parameter | Value |
|---|---|
| C2-N1 Bond Length (Å) | 1.32 |
| C2-C3 Bond Length (Å) | 1.48 |
| C6-N(amine) Bond Length (Å) | 1.38 |
| N1-C2-C3 Bond Angle (°) | 121 |
| C5-C6-C7 Bond Angle (°) | 120 |
| C5-C6-N(amine) Bond Angle (°) | 121 |
| C2-C3-N4-C10 Dihedral Angle (°) | -1.5 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgwuxiapptec.comschrodinger.com
For this compound, the HOMO is expected to be primarily localized on the electron-rich amino group and the quinoxaline (B1680401) ring, while the LUMO would be distributed over the pyrazine (B50134) part of the quinoxaline system. The presence of electron-donating groups (amine and methyl) is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The calculated HOMO-LUMO gap provides insights into the molecule's stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.95 |
| Energy Gap (ΔE) | 3.90 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the quinoxaline ring and the nitrogen atom of the amine group, indicating these as the primary sites for electrophilic interaction. researchgate.netresearchgate.netthaiscience.inforsc.orgtci-thaijo.org Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential, making them potential sites for nucleophilic attack. This information is critical for understanding the molecule's intermolecular interactions and its potential binding modes with biological macromolecules.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Beyond understanding the intrinsic properties of this compound, computational methods can also predict how this molecule interacts with biological targets, which is crucial for drug discovery and design.
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. Quinoxaline derivatives are known to interact with various biological targets, including kinases, which are important enzymes in cell signaling pathways and are often implicated in diseases like cancer. nih.govnih.gov
Dynamics Simulations to Explore Binding Conformations and Stability
Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-target complex, complementing the static view from molecular docking. uzh.chnih.gov By simulating the movements of atoms over time, MD can assess the stability of the docked pose and explore different binding conformations. researchgate.netresearchgate.net
For the this compound-kinase complex, an MD simulation would reveal how the ligand and protein adapt to each other. Analysis of the simulation trajectory can provide information on the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on MD trajectories to assess the stability of the complex and the flexibility of different parts of the protein and ligand. A stable binding mode would be characterized by low RMSD values for the ligand within the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, untested compounds. While specific QSAR studies on this compound are not extensively documented, the broader class of quinoxaline derivatives has been the subject of numerous QSAR investigations for a variety of biological targets. These studies provide a framework for how the activity of this compound could be predicted.
For instance, 2D and 3D-QSAR models have been successfully developed to predict the anti-tubercular activities of quinoxaline derivatives. nih.gov In these studies, a large pool of molecular descriptors, often numbering in the hundreds, are calculated for a set of known active and inactive compounds. These descriptors can be categorized as topological, electrostatic, steric, and others. Through statistical methods like Genetic Algorithm (GA) and Simulated Annealing (SA) for feature selection, a subset of the most relevant descriptors is identified. nih.gov These descriptors are then used to build a predictive model using techniques such as Partial Least Squares (PLS), Kohonen networks, or Counter Propagation Artificial Neural Networks (CP-ANN). nih.gov
A 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified five key molecular descriptors: energy dispersive (Epsilon3), protein-coding gene (T_T_C_6), molecular force field (MMFF_6), most hydrophobic hydrophilic distance (XA), and Zcomp Dipole. nih.gov The resulting model showed good statistical significance with a regression coefficient (r²) of 0.78 for the training set. nih.gov This indicates that these descriptors are crucial for the observed anticancer activity.
Similarly, 3D-QSAR approaches, which consider the three-dimensional arrangement of atoms, have been employed. These models often utilize steric and electrostatic field effects to understand how the shape and electronic properties of the molecules influence their interaction with a biological target. nih.gov The insights gained from such models are invaluable for the rational design of more potent and selective quinoxaline-based therapeutic agents. nih.govtandfonline.com
The general approach from these studies could be applied to predict the biological activities of this compound. By calculating the relevant molecular descriptors for this specific compound and inputting them into a validated QSAR model for a particular activity (e.g., antitubercular, anticancer, or as ALR2 inhibitors), a prediction of its potency could be obtained. nih.govnih.govtandfonline.com
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinoxaline Derivatives
| Descriptor Type | Example Descriptor | Potential Relevance to Activity |
| Topological | T_T_C_6 | Describes the connectivity and branching of the molecule. |
| Electrostatic | Zcomp Dipole | Relates to the distribution of charge within the molecule, influencing interactions with polar receptors. |
| Field-based (3D) | Steric and Electrostatic Fields | Maps the spatial regions where bulky groups or specific charge distributions are favorable or unfavorable for activity. |
| Energy-based | MMFF_6 | Represents the conformational energy of the molecule. |
| Hydrophobicity | XA | Quantifies the hydrophobic and hydrophilic characteristics, important for membrane permeability and target binding. |
This table is a representative summary based on findings from QSAR studies on quinoxaline derivatives. nih.govnih.gov
Theoretical Investigations of Reaction Mechanisms and Pathways in Quinoxaline Synthesis
The synthesis of the quinoxaline scaffold is a cornerstone of many chemical research endeavors. Theoretical investigations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms and reaction pathways involved in quinoxaline formation. These studies provide a molecular-level understanding of the reaction energetics, transition states, and the influence of catalysts and reaction conditions.
A common and well-established method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While this reaction appears straightforward, theoretical studies can unravel the nuanced steps of the reaction mechanism. DFT calculations can be used to model the reactants, intermediates, transition states, and products, providing their relative energies and geometries. This allows for the determination of the most likely reaction pathway.
For example, a study on the photocatalytic synthesis of a 2-methylquinoxaline (B147225) 1,4-dioxide derivative utilized DFT calculations with the B3LYP functional and a 6-311+G(2d) basis set to propose a reaction mechanism. iiste.orgiiste.org The calculations helped to understand the cycloaddition reaction between benzofurazan (B1196253) oxide and acetone. iiste.orgiiste.org
Furthermore, theoretical studies have been applied to understand the synthesis of quinoxaline derivatives through various other "green" methodologies, such as those using recyclable catalysts or microwave assistance. iiste.org These computational approaches can help in optimizing reaction conditions by predicting the effect of different catalysts or solvents on the reaction rate and yield.
In the context of synthesizing this compound, theoretical investigations could be employed to:
Determine the most favorable reaction pathway for the condensation of 4,6-dimethyl-1,2-phenylenediamine with the appropriate 1,2-dicarbonyl precursor.
Investigate the role of acid or base catalysts in the reaction mechanism.
Predict the spectroscopic properties (e.g., NMR chemical shifts) of the final product and key intermediates, which can aid in their experimental characterization. ias.ac.in
DFT studies can also provide insights into the electronic properties of the synthesized quinoxaline derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org This information is valuable for understanding their reactivity and potential applications in areas like materials science.
Mechanistic Biological Investigations of Quinoxaline 6 Amine Derivatives in Vitro Focus
In Vitro Assays for Biological Activity Evaluation (Excluding Human Clinical Data)
The initial assessment of the biological potential of quinoxaline-6-amine derivatives typically involves a battery of in vitro assays designed to identify and characterize their effects on cells and specific molecular targets.
Enzyme Inhibition and Activation Studies (e.g., PPIase inhibition)
| Derivative Class | Target Enzyme | Activity | Reference |
| Quinoxaline (B1680401) Derivatives | Apoptosis signal-regulated kinase 1 (ASK1) | Inhibition (IC50 ~30.17 nM for a potent derivative) | nih.gov |
| 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles | ALK5 (TGF-β type 1 receptor kinase) | Inhibition (IC50 = 0.013 µM for a lead compound) | nih.gov |
Receptor Binding and Modulation Assays
The interaction of small molecules with cellular receptors is a critical determinant of their pharmacological activity. For quinoxaline-6-amine derivatives, studies have explored their ability to bind and modulate various receptors. For example, a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles were synthesized and evaluated for their inhibitory activity against the transforming growth factor-β (TGF-β) type 1 receptor kinase (ALK5). nih.gov These assays are crucial for identifying compounds that can selectively target specific receptor-mediated signaling pathways implicated in disease.
Molecular Target Identification and Validation in Cellular Systems
Following the identification of a biological response through phenotypic screening or initial enzymatic assays, the next critical step is to identify the specific molecular target(s) of the compound within the cell. For quinoxaline derivatives that exhibit anticancer activity, efforts are focused on validating their interaction with key proteins involved in cancer progression. For instance, the inhibition of kinases like ASK1 and ALK5 by specific quinoxaline derivatives has been validated in cell-based assays, confirming that these enzymes are bona fide molecular targets. nih.govnih.gov This validation is often achieved using techniques such as cellular thermal shift assays (CETSA) or by observing the modulation of downstream signaling events in treated cells.
Cellular Pathway Perturbation Studies
Understanding how a compound affects cellular signaling pathways is essential for elucidating its mechanism of action. Quinoxaline-6-amine derivatives have been shown to perturb several key cellular pathways, most notably those involved in apoptosis.
Induction of Apoptosis and Related Biochemical Markers (e.g., Caspase 3/7 activation, PARP cleavage)
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Several studies have demonstrated the ability of quinoxaline derivatives to trigger apoptosis in cancer cells. The apoptotic process is orchestrated by a family of proteases called caspases, with caspase-3 and caspase-7 being the key executioner caspases. nih.gov Their activation leads to the cleavage of a multitude of cellular proteins, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govnih.gov The cleavage of PARP by active caspase-3 is a well-established marker of apoptosis. nih.gov While specific data for N,3,5-trimethylquinoxalin-6-amine is not available, the general class of quinoxaline derivatives has been associated with the induction of these apoptotic markers in various cancer cell lines.
Cell Cycle Analysis and Mitotic Spindle Integrity Studies
In vitro studies on various cancer cell lines have demonstrated that certain quinoxaline derivatives can significantly interfere with cell cycle progression, often leading to cell cycle arrest at specific phases. This disruption of the normal cell division cycle is a key mechanism behind their observed anti-proliferative effects.
A notable and recurrent finding is the induction of G2/M phase arrest . Several quinoxaline 1,4-dioxide derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. For instance, in human colon cancer cells, some of these derivatives blocked over 60% of cells at the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, thereby halting cell division. The effect is not universal across all derivatives, as some induce apoptosis without significant cell cycle effects, while others cause both G2/M arrest and apoptosis. nih.gov
One particular quinoxaline derivative, referred to as compound VIIIc in a study, was found to cause a significant disruption in the cell cycle profile of the HCT116 human colon carcinoma cell line, leading to arrest at the G2/M phase boundary. nih.gov Similarly, a novel 2-substituted-quinoxaline analog, compound 3b, was reported to induce cell cycle arrest at the G1 transition and also increased the percentage of cells arrested in the G2/M phase in MCF-7 breast cancer cells. rsc.orgnih.gov However, another study on different quinoxaline-based derivatives (compounds III and IV) in PC-3 prostate cancer cells showed an arrest at the S phase of the cell cycle. tandfonline.comnih.gov
The integrity of the mitotic spindle, a critical structure for chromosome segregation during mitosis, is also a target for some quinoxaline derivatives. For example, imidazo[1,2-a]quinoxaline (B3349733) derivatives have been identified as potent microtubule-interfering agents, which suggests they can disrupt mitotic spindle formation and function. nih.gov The inhibition of cyclin B expression by some quinoxaline 1,4-dioxides further supports an impact on the G2/M transition and mitotic entry, as cyclin B is a key regulatory protein for this process. nih.gov
Table 1: Effects of Quinoxaline Derivatives on Cell Cycle Progression in Cancer Cell Lines
| Quinoxaline Derivative/Class | Cell Line(s) | Observed Effect on Cell Cycle | Reference(s) |
| Quinoxaline 1,4-dioxide derivatives (e.g., AMQ, BPQ) | T-84 (Human Colon Cancer) | G2/M phase arrest | nih.gov |
| Compound VIIIc | HCT116 (Human Colon Carcinoma) | G2/M phase arrest | nih.gov |
| Compound 3b (a 2-substituted-quinoxaline) | MCF-7 (Breast Cancer) | G1 and G2/M phase arrest | rsc.orgnih.gov |
| Compounds III and IV | PC-3 (Prostate Cancer) | S phase arrest | tandfonline.comnih.gov |
| Imidazo[1,2-a]quinoxaline derivatives | Not specified | Microtubule-interfering agents | nih.gov |
Elucidation of Mechanisms of Action from In Vitro Data
The anti-proliferative and cell cycle-disrupting effects of quinoxaline derivatives stem from their interaction with various molecular targets within the cell. In vitro data points towards several key mechanisms of action.
A primary mechanism for many quinoxaline derivatives is the inhibition of protein kinases . Quinoxalines are often designed as ATP-competitive inhibitors of various kinases that are crucial for cell signaling, proliferation, and survival. nih.govekb.eg These include:
Vascular Endothelial Growth Factor Receptor (VEGFR) nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR) rsc.orgekb.eg
Platelet-Derived Growth Factor Receptor (PDGFR) nih.govresearchgate.net
Cyclin-Dependent Kinases (CDKs) nih.govekb.eg
By blocking the ATP-binding sites of these kinases, quinoxaline derivatives can shut down signaling pathways that drive tumor growth and angiogenesis. ekb.eg
Another significant mechanism of action is the inhibition of topoisomerase II . This enzyme is essential for resolving DNA topological problems during replication and transcription. Certain quinoxaline derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and the induction of apoptosis. tandfonline.comnih.govmdpi.com For example, a specific quinoxaline-based derivative (compound IV) was found to inhibit topoisomerase II with an IC50 value of 7.529 µM. tandfonline.comnih.gov This inhibition was associated with the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov
The induction of apoptosis (programmed cell death) is a common outcome of treatment with various quinoxaline derivatives. nih.govnih.govtandfonline.comnih.gov This can be triggered through different pathways, including the topoisomerase II inhibition-mediated DNA damage response mentioned above. In some cases, the apoptotic effect is linked to the modulation of Bcl-2 family proteins, with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax expression. nih.gov
Furthermore, some quinoxaline 1,4-dioxides have been observed to decrease the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway that is often overactive in cancers. nih.gov The inhibition of this pathway can contribute to the observed anti-proliferative and apoptotic effects. nih.gov
Table 2: Investigated In Vitro Mechanisms of Action for Quinoxaline Derivatives
| Mechanism of Action | Specific Target(s) / Pathway(s) | Example Quinoxaline Derivative(s) / Class | Reference(s) |
| Protein Kinase Inhibition | VEGFR, EGFR, PDGFR, CDKs | Various quinoxaline derivatives | nih.govekb.egresearchgate.net |
| Topoisomerase II Inhibition | Topoisomerase II enzyme | Compounds III and IV, XK-469 | tandfonline.comnih.govmdpi.com |
| Apoptosis Induction | Caspase activation, modulation of Bcl-2 family proteins | DCQ, BPQ, Compounds III and IV | nih.govtandfonline.comnih.gov |
| Inhibition of Signaling Pathways | ERK phosphorylation (MAPK pathway) | Quinoxaline 1,4-dioxide derivatives | nih.gov |
| Microtubule Interference | Tubulin/Microtubules | Imidazo[1,2-a]quinoxaline derivatives | nih.gov |
Emerging Research Frontiers and Future Perspectives for N,3,5 Trimethylquinoxalin 6 Amine
Advancements in Environmentally Benign and Sustainable Synthetic Methodologies for Quinoxaline-6-amines
The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. ijirt.org However, these conventional methods often involve hazardous solvents, high temperatures, and significant waste, prompting a shift towards green chemistry. ijirt.org The development of sustainable synthetic protocols is crucial for the environmentally and economically viable production of quinoxaline-6-amines.
Recent advancements focus on several key areas:
Green Solvents: Researchers are increasingly using environmentally friendly solvents like water and ethanol (B145695). For instance, one eco-friendly approach uses ethanol as a green solvent at room temperature to produce quinoxalines in high yields. nih.gov
Heterogeneous Catalysts: The use of reusable, solid-phase catalysts minimizes waste and simplifies product purification. Nanostructured catalysts, such as nanostructured pyrophosphate (Na2PdP2O7) and various metal-based nanocatalysts (e.g., Nickel, Cobalt, Molybdenum), have demonstrated high efficiency under mild conditions. nih.govrsc.org These catalysts can often be recovered through simple filtration or magnetic separation and reused multiple times without a significant loss of activity. rsc.org
Energy-Efficient Techniques: Methods like ultrasonic irradiation are being employed to accelerate reaction rates at lower temperatures, reducing energy consumption. rsc.org
These modern methodologies offer significant advantages over traditional routes, including milder reaction conditions, shorter reaction times, higher yields, and a considerable reduction in environmental impact. ijirt.orgnih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Quinoxalines
| Feature | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Solvents | Often hazardous (e.g., dichloromethane, acetonitrile) ijirt.org | Benign (e.g., ethanol, water) nih.govrsc.org |
| Catalysts | Often homogeneous acids/bases, difficult to recover ijirt.org | Reusable heterogeneous nanocatalysts nih.govrsc.org |
| Conditions | High temperatures, prolonged reaction times ijirt.org | Room temperature, shorter reaction times nih.gov |
| Energy Use | High energy consumption ijirt.org | Energy-efficient (e.g., sonication) rsc.org |
| Waste | Significant waste generation ijirt.org | Minimal waste, catalyst recycling nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Quinoxaline Drug Discovery Research
The process of discovering new drugs is notoriously time-consuming and expensive, with a vast chemical space of over 10^60 molecules to explore. astrazeneca.comnih.govnih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by dramatically accelerating the identification and optimization of new therapeutic agents. mdpi.com For a diverse scaffold like quinoxaline, AI offers powerful tools to navigate its extensive derivative library.
Key applications of AI in quinoxaline research include:
Predictive Modeling: AI algorithms, including graph neural networks and deep learning, can predict the physicochemical and biological properties of novel quinoxaline derivatives. astrazeneca.commdpi.com This includes predicting absorption, distribution, metabolism, and elimination (ADME) characteristics, as well as potential toxicity, before a compound is ever synthesized. crimsonpublishers.com
Virtual Screening and Hit Identification: AI can screen massive virtual libraries of quinoxaline compounds to identify potential "hits" that are likely to bind to a specific biological target. nih.gov This significantly narrows the field of candidates for laboratory testing.
De Novo Drug Design: Generative AI models can design entirely new quinoxaline-based molecules with desired therapeutic properties, moving beyond simple screening to active creation. nih.gov
Structure-Activity Relationship (QSAR): AI-based QSAR approaches can rapidly analyze how structural modifications to the quinoxaline core affect its biological activity, guiding medicinal chemists in optimizing lead compounds. nih.gov
By integrating AI, researchers can make more informed decisions, reduce the number of costly experiments, and accelerate the entire drug discovery pipeline for quinoxaline-based therapeutics. astrazeneca.comcrimsonpublishers.com
Exploration of Novel Molecular Targets and Therapeutic Modalities for Quinoxaline Derivatives (In Vitro)
The therapeutic potential of quinoxaline derivatives stems from their ability to interact with a wide range of biological targets. ipp.ptijpsjournal.comtandfonline.com In vitro studies are continuously uncovering new molecular targets and potential therapeutic uses for this class of compounds, highlighting their versatility. Recent research has identified novel quinoxaline derivatives with potent inhibitory activity against various enzymes and receptors implicated in a range of diseases.
For example, newly synthesized quinoxaline derivatives have shown promise as:
Dual EGFR and COX-2 Inhibitors: Certain derivatives have demonstrated potent in vitro activity against cancer cell lines (MCF-7, HepG2, HCT-116) by simultaneously inhibiting the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), suggesting applications as anticancer and anti-inflammatory agents. nih.govrsc.org
sPLA2 and α-glucosidase Inhibitors: In the search for treatments for type II diabetes, novel quinoxaline sulfonohydrazide derivatives were found to be potent inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes involved in inflammation and glucose metabolism. nih.gov
STAT3 Inhibitors: A new class of quinoxaline-arylfuran derivatives was found to inhibit the phosphorylation of STAT3, a key protein in cancer cell signaling. The lead compound, QW12, showed an IC50 value of 10.58 μM against HeLa cancer cells. mdpi.com
Antiproliferative Agents: Quinoxaline derivatives bearing an oxirane ring have shown significant antiproliferative activity against neuroblastoma cell lines, with some compounds exhibiting greater cytotoxicity than the reference drug. mdpi.com
Table 2: Selected In Vitro Activities of Novel Quinoxaline Derivatives
| Derivative Class | Molecular Target(s) | Therapeutic Indication | Key Findings (IC50) |
|---|---|---|---|
| Quinoxaline Sulfonohydrazides nih.gov | sPLA2, α-glucosidase | Type II Diabetes | 6a: 0.0475 µM (sPLA2); 6c: 0.0953 µM (α-glucosidase) |
| Substituted Quinoxalines nih.gov | EGFR, COX-2 | Cancer, Inflammation | Compound 13 showed potent dual inhibition. |
| Quinoxaline-Arylfurans mdpi.com | STAT3 | Cancer | QW12: 10.58 μM against HeLa cells. |
| Oxiranyl-Quinoxalines mdpi.com | Not specified (antiproliferative) | Cancer (Neuroblastoma) | Compounds 11a & 11b showed IC50 values from 2.49 µM to 22.69 µM. |
These findings underscore the immense potential of the quinoxaline scaffold in developing targeted therapies for a multitude of diseases.
Challenges and Opportunities in Translating Academic Insights into Applied Chemical Technologies
Despite the vast body of academic research highlighting the diverse biological activities of quinoxaline derivatives, translating these promising laboratory findings into market-ready drugs or applied technologies presents significant hurdles.
Challenges:
Bridging the "Valley of Death": A major challenge is the gap between early-stage academic discovery and the later stages of preclinical and clinical development, which require substantial funding and resources that are often beyond the scope of academic labs.
Regulatory Hurdles and Cost: The path to regulatory approval for a new therapeutic is long, complex, and expensive. Furthermore, increasing environmental regulations necessitate the use of sustainable and non-toxic materials, adding another layer of complexity to development and manufacturing. ijirt.orgresearchgate.net
Mechanism of Action: For many promising compounds, the precise molecular mechanism of action is not fully understood, which can hinder optimization and clinical development. researchgate.net
Intellectual Property: Securing robust patent protection is critical for attracting investment but can be complex in a field with a large volume of published research.
Opportunities:
Broad Spectrum of Activity: The proven efficacy of quinoxalines against a wide range of targets—from cancer and diabetes to bacteria and viruses—provides a rich foundation for development. ipp.ptijpsjournal.comtandfonline.com This versatility increases the chances of finding a successful application.
Advances in Enabling Technologies: The rise of AI and machine learning in drug discovery can help de-risk projects by providing better predictions of success, thereby making them more attractive for investment. nih.govmdpi.com Similarly, advances in green synthesis can lower production costs and meet environmental standards. nih.gov
Collaborative Models: Increased collaboration between academic institutions, pharmaceutical companies, and venture capital can provide the necessary funding and expertise to move promising quinoxaline derivatives through the development pipeline.
Drug Repurposing: AI tools can be used to screen existing, well-characterized quinoxaline compounds for new therapeutic uses, offering a faster and cheaper route to market compared to developing a new chemical entity from scratch. mdpi.com
Successfully navigating these challenges and capitalizing on these opportunities will be key to realizing the full therapeutic and technological potential of N,3,5-trimethylquinoxalin-6-amine and the broader class of quinoxaline derivatives.
Q & A
Q. Q1: What are the recommended synthetic routes for N,3,5-trimethylquinoxalin-6-amine, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves condensation of substituted quinoxaline precursors with methylating agents. For example, a modified Ullmann coupling or nucleophilic substitution can introduce methyl groups at the N, 3, and 5 positions. Optimization steps include:
- Temperature control : Maintaining 60–80°C during methylation to avoid overalkylation.
- Catalyst selection : Using Pd/C or CuI for efficient cross-coupling reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but require anhydrous conditions to prevent hydrolysis .
Yield improvements (>70%) are achieved via iterative recrystallization in ethanol/water mixtures.
Q. Q2: How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Use 2D NOESY to correlate spatial proximity of methyl groups (e.g., distinguishing N-methyl from C-methyl).
- X-ray crystallography : Employ SHELX programs (SHELXL for refinement, SHELXD for phase solution) to resolve bond-length discrepancies and confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and detect trace impurities.
Q. Q3: What purification strategies are effective for isolating this compound from byproducts like unreacted precursors or di-methylated analogs?
Methodological Answer:
- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate methylated derivatives.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>95%).
- Crystallization : Ethanol/water (3:1) selectively precipitates the target compound due to differential solubility of methylated analogs .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
Methodological Answer:
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain potency variations .
- Dose-response curves : Perform parallel assays (e.g., MTT and luciferase-based) to confirm IC50 consistency.
Q. Q5: What computational strategies are suitable for predicting the binding mode of this compound to protein targets like kinase enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with flexible ligand parameters to account for methyl group rotation.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QM/MM hybrid models : Calculate partial charges of the quinoxaline core at the DFT/B3LYP level for accurate electrostatic potential mapping.
Q. Q6: How can researchers design derivatives of this compound to enhance selectivity for bacterial vs. mammalian targets?
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO2) at position 2 to reduce mammalian cell permeability .
- Steric hindrance tuning : Replace 3-methyl with bulkier groups (e.g., isopropyl) to block off-target binding pockets.
- SAR analysis : Compare MIC (minimum inhibitory concentration) data against Gram-positive/negative bacteria with cytotoxicity in HEK cells.
Q. Q7: What analytical methods are critical for detecting degradation products of this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability studies : Incubate at pH 1–13 (37°C, 72 hours) and analyze via:
- LC-MS/MS : Identify demethylated or oxidized products (e.g., quinoxalin-6-amine).
- NMR kinetics : Track methyl group loss using in situ H NMR under acidic conditions.
- Forced degradation : Use H2O2 (oxidative) or UV light (photolytic) to simulate extreme storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
